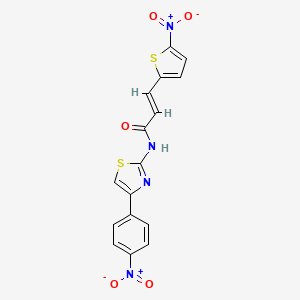

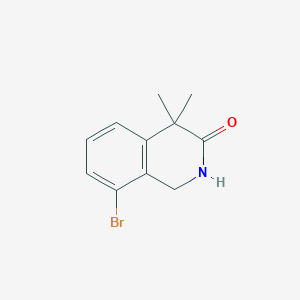

![molecular formula C22H16N2O4 B2656657 2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 336180-75-7](/img/structure/B2656657.png)

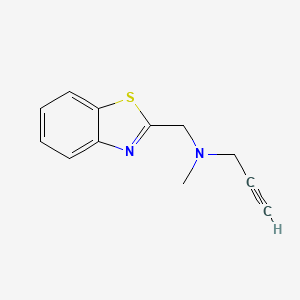

2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a chemical compound . It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are characterized by a simple structure and versatile biological profiles .

Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives, such as the compound , involves several routes . The gorgeous characteristics of these procedures include the reusability of the reaction media, minor reaction environments, shorter duration of reaction, excellent yields, and ease of product isolation .Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Activity: Research has explored the antiviral potential of this compound. It may inhibit viral replication or entry by targeting specific viral enzymes or receptors. Further studies are needed to validate its efficacy against specific viruses .

Anti-Inflammatory Properties: The chromene scaffold in this compound suggests anti-inflammatory activity. Investigating its effects on inflammatory pathways could lead to novel drug candidates for conditions like arthritis or autoimmune diseases.

Chemical Biology

Covalent Modification: When appended to a ligand or pharmacophore through its PEGylated amine linker, this compound allows for UV light-induced covalent modification of biological targets. The alkyne tag enables downstream applications, such as target identification and proteomics studies .

properties

IUPAC Name |

2-amino-5-oxo-4-(4-prop-2-enoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-2-11-26-14-9-7-13(8-10-14)18-16(12-23)21(24)28-20-15-5-3-4-6-17(15)27-22(25)19(18)20/h2-10,18H,1,11,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYMCKUCSMZDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

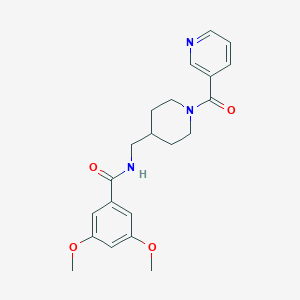

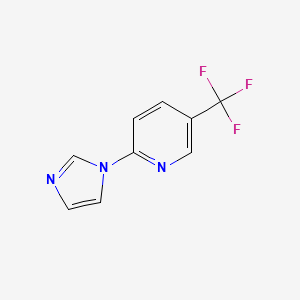

![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[4-(trifluoromethyl)phenyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2656578.png)

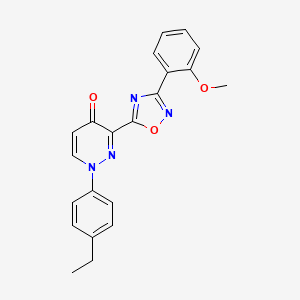

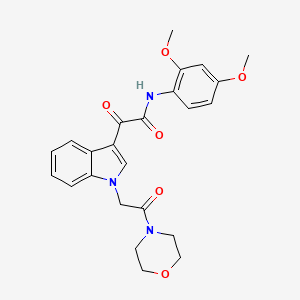

![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)

![6-(4-Fluorophenyl)-2-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one](/img/structure/B2656585.png)

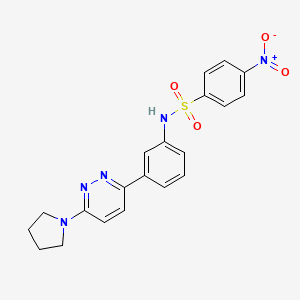

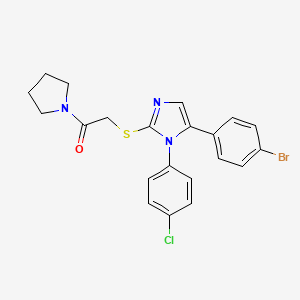

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2656586.png)